molecular formula C15H11BrN2O2 B13787510 4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester

4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester

Cat. No.: B13787510
M. Wt: 331.16 g/mol
InChI Key: FFMOLIRVOKLOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their fused bicyclic structure, which includes a five-membered imidazole ring fused to a six-membered pyridine ring. This structural motif is recognized for its wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process .

Chemical Reactions Analysis

Types of Reactions

4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(8-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester involves its interaction with specific molecular targets. The exact pathways and targets depend on the specific application of the compound. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

methyl 4-(8-bromoimidazo[1,2-a]pyridin-2-yl)benzoate

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)11-6-4-10(5-7-11)13-9-18-8-2-3-12(16)14(18)17-13/h2-9H,1H3

InChI Key

FFMOLIRVOKLOCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.